2-Amino-N-quinolin-8-yl-benzenesulfonamide

Catalog No.
S537835
CAS No.
16082-64-7
M.F
C15H13N3O2S
M. Wt
299.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-N-quinolin-8-yl-benzenesulfonamide

CAS Number

16082-64-7

Product Name

2-Amino-N-quinolin-8-yl-benzenesulfonamide

IUPAC Name

2-amino-N-quinolin-8-ylbenzenesulfonamide

Molecular Formula

C15H13N3O2S

Molecular Weight

299.3 g/mol

InChI

InChI=1S/C15H13N3O2S/c16-12-7-1-2-9-14(12)21(19,20)18-13-8-3-5-11-6-4-10-17-15(11)13/h1-10,18H,16H2

InChI Key

NIOOKXAMJQVDGB-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3

Solubility

Soluble in DMSO

Synonyms

QBS; NUN82647; NUN-82647; NUN 82647;

Canonical SMILES

C1=CC=C(C(=C1)N)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3

Description

The exact mass of the compound 2-Amino-N-quinolin-8-yl-benzenesulfonamide is 299.0728 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

2-Amino-N-quinolin-8-yl-benzenesulfonamide (2-A-N-QBS) is a molecule studied for its potential to induce apoptosis (programmed cell death) and inhibit cell cycle progression PubChem: .

  • Anti-Cancer Properties

    Research suggests that 2-A-N-QBS may be capable of triggering cell death in cancer cells. Studies have explored its effects on various cancer cell lines NCBI: .

  • Cell Cycle Inhibition

    2-A-N-QBS has been shown to arrest the cell cycle at the G2/M phase, a critical stage before cell division SCBT - Santa Cruz Biotechnology: . This disrupts uncontrolled cell growth, a hallmark of cancer.

2-Amino-N-quinolin-8-yl-benzenesulfonamide, also known by its CAS number 16082-64-7, is a compound characterized by a quinoline structure linked to a benzenesulfonamide moiety. Its molecular formula is C15H13N3O2S, with a molecular weight of approximately 299.3 g/mol. The compound features an amino group at the second position of the quinoline ring, which contributes to its biological activity and chemical reactivity .

The structure of 2-amino-N-quinolin-8-yl-benzenesulfonamide can be represented by the following canonical SMILES notation: C1=CC=C(C(=C1)N)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3 . This unique arrangement of functional groups allows the compound to interact with various biological targets, making it a subject of interest in medicinal chemistry.

, including:

  • Oxidation: The compound can be oxidized under specific conditions, which may lead to the formation of reactive intermediates that can further participate in chemical transformations.
  • Substitution Reactions: The presence of the amino group allows for nucleophilic substitution reactions, particularly when reacting with electrophilic agents such as sulfonyl chlorides .
  • Coordination Chemistry: This compound can act as a ligand in coordination complexes with transition metals, enhancing its reactivity and potential applications in catalysis .

Research indicates that 2-amino-N-quinolin-8-yl-benzenesulfonamide exhibits significant biological activity, particularly in cancer research. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including Jurkat T cells. The mechanism involves DNA fragmentation and cell cycle arrest at the G2/M phase, disrupting uncontrolled cell growth typical of cancerous cells .

Additionally, studies suggest that this compound may interact with DNA and DNA-binding proteins, further contributing to its anticancer properties .

The synthesis of 2-amino-N-quinolin-8-yl-benzenesulfonamide typically involves:

  • Starting Materials: The reaction commonly uses 8-aminoquinoline and benzenesulfonyl chloride as key starting materials.
  • Reaction Conditions: The synthesis can be performed under mild conditions using solvents such as acetonitrile or water. For example:
    • A mixture of 8-aminoquinoline and benzenesulfonyl chloride is stirred in acetonitrile with a base like triethylamine to facilitate the reaction.
    • The progress is monitored using thin-layer chromatography until completion, followed by extraction and purification via column chromatography .

2-Amino-N-quinolin-8-yl-benzenesulfonamide has several notable applications:

  • Anticancer Research: Its ability to induce apoptosis and inhibit cell proliferation makes it a candidate for developing new anticancer therapies.
  • Coordination Chemistry: The compound's ligating ability allows it to form complexes with transition metals, which can be useful in catalysis and materials science.
  • Pharmaceutical Development: Due to its unique structure and biological activity, it is being explored for potential use in drug formulations targeting various diseases.

Interaction studies have shown that 2-amino-N-quinolin-8-yl-benzenesulfonamide binds effectively to DNA and may interact with proteins involved in cell cycle regulation. These interactions are crucial for its anticancer effects, as they lead to disruptions in DNA replication and repair processes .

Further studies are needed to elucidate the exact binding mechanisms and affinities for various biological targets.

Several compounds share structural similarities with 2-amino-N-quinolin-8-yl-benzenesulfonamide. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
4-Nitro-N-(quinolin-8-yl)benzenesulfonamideNitro group at para positionAnticancer properties; DNA interaction
8-HydroxyquinolineHydroxy group at position 8Antimicrobial and chelating agent
N-(quinolin-8-yl)benzenesulfonamideNo amino groupLess potent in inducing apoptosis compared to 2-amino derivative

Uniqueness of 2-Amino-N-quinolin-8-yl-benzenesulfonamide:
The presence of the amino group enhances its reactivity and biological activity compared to other similar compounds. This specific functional group is critical for its mechanism of action in cancer therapy, making it a valuable subject for further research .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

299.07284784 g/mol

Monoisotopic Mass

299.07284784 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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